molecular formula C20H22N2O B1673757 (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene CAS No. 1358-76-5

(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

Cat. No.: B1673757
CAS No.: 1358-76-5
M. Wt: 306.4 g/mol
InChI Key: VTLYEMHGPMGUOT-PVLJVBAISA-N
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Description

(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is an alkaloid predominantly found in the plant Gelsemium elegans. It is known for its notable pharmacological activities, particularly its analgesic, anti-inflammatory, and anti-tumor properties . This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of inflammatory and neuropathic pain .

Mechanism of Action

Target of Action

Koumine, an alkaloid found in Gelsemium elegans, has been identified to interact with several targets. It has been reported to function as a positive allosteric modulator (PAM) of the Translocator Protein 18 kDa (TSPO) . TSPO is a vital therapeutic target for pain treatment . Additionally, koumine has been found to inhibit astrocyte reactivation, which plays a crucial role in mediating pain .

Mode of Action

Koumine’s interaction with its targets leads to several changes. For instance, it has been found to delay the dissociation of 3H-PK11195 from TSPO, implying that it acts as a PAM . Furthermore, it inhibits the reactivation of astrocytes and decreases the production of pro-inflammatory cytokines .

Biochemical Pathways

Koumine affects several biochemical pathways. It has been found to influence the transforming growth factor-β1 and small mother against decapentaplegic (TGF-β1/Smad), mitogen-activated protein kinase (MAPK), and janus kinases and signal transducers and activators of transcription (Jak/Stat) signaling pathways . These pathways are critical for interactions between an organism and its environment during growth and development .

Pharmacokinetics

It is known that koumine can be used as an aquatic immune stimulant , suggesting that it may have good bioavailability in aquatic environments.

Result of Action

Koumine has been found to have several molecular and cellular effects. It suppresses the proliferation of hepatocellular carcinoma cells and promotes apoptosis . It also exerts protective effects against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line (IPEC-J2 cells) .

Action Environment

Environmental factors can influence the action of koumine. For instance, in a study on zebrafish, it was found that a high concentration of koumine has toxic effects, and the safe concentration of koumine for zebrafish should be less than 25 mg/L . This suggests that the concentration of koumine in the environment can significantly impact its efficacy and safety.

Biochemical Analysis

Biochemical Properties

Koumine interacts with various enzymes, proteins, and other biomolecules. It influences the abundance of colonies of Afipia, Phyllobacterium, Mesorhizobium, and Labrys, which are associated with compound decomposition and proliferation . It also decreases the abundance of colonies of pathogenic bacteria Methylobacterium-Methylorubrum .

Cellular Effects

Koumine has significant effects on various types of cells and cellular processes. It inhibits growth and viability in a dose-dependent manner . It also produces oxidative stress in cells, and expressions of antioxidant enzymes are significantly elevated at high koumine levels .

Molecular Mechanism

At the molecular level, Koumine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces significant levels of apoptosis and DNA damage in a dose-dependent manner .

Temporal Effects in Laboratory Settings

Over time, Koumine’s effects change in laboratory settings. It has been observed to cause oxidative stress, apoptosis, and DNA damage in Tetrahymena thermophila .

Dosage Effects in Animal Models

The effects of Koumine vary with different dosages in animal models. For instance, diets containing Koumine at 0, 0.2, 2, and 20 mg/kg were fed to Cyprinus carpio for 71 days to investigate its effects on growth performance, intestinal morphology, microflora, biochemical indicators, and transcriptional mechanisms .

Metabolic Pathways

Koumine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be synthesized through various methods, including high-speed countercurrent chromatography combined with preparative high-performance liquid chromatography. This method involves the use of a two-phase solvent system composed of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2 . The crude extract is separated using high-speed countercurrent chromatography, followed by further separation using preparative high-performance liquid chromatography to obtain pure koumine .

Industrial Production Methods: Industrial production of koumine involves the extraction of alkaloids from Gelsemium elegans. The plant material is subjected to solvent extraction, followed by purification processes such as high-speed countercurrent chromatography and preparative high-performance liquid chromatography to isolate koumine .

Chemical Reactions Analysis

Types of Reactions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of koumine, which may exhibit enhanced or altered pharmacological activities .

Comparison with Similar Compounds

  • Gelsemine
  • Gelsevirine
  • Gelsenicine
  • Akuammidine
  • Vincamedine
  • Vincarine
  • Quebrachidine
  • Vincamajine
  • Alstiphylianine J
  • Dihydrokoumine

(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene’s unique properties and diverse applications make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

CAS No.

1358-76-5

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(1R,15S,16R)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12?,14-,16?,17-,19+,20?/m1/s1

InChI Key

VTLYEMHGPMGUOT-PVLJVBAISA-N

SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Appearance

Solid powder

Key on ui other cas no.

1358-76-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Koumine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Reactant of Route 2
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Reactant of Route 3
Reactant of Route 3
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Reactant of Route 4
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Reactant of Route 5
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Reactant of Route 6
Reactant of Route 6
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

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